molecular formula C22H22FN3O2 B2995289 N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1226448-54-9

N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2995289
CAS No.: 1226448-54-9
M. Wt: 379.435
InChI Key: GKHYRDNPVIFQEH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a fluorophenyl group, a methoxy group, and a piperidine-1-carbonyl group. These substitutions confer specific chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl, methoxy, and piperidine-1-carbonyl groups through various substitution reactions. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and piperidine, along with catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Parameters such as temperature, pressure, and reaction time are meticulously monitored. Solvent extraction and chromatographic techniques are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound, exploring its interactions with biological macromolecules.

    Medicine: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine can be compared with other quinoline derivatives, such as:

  • N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
  • 6-fluoro-N-(3-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine

These compounds share a similar quinoline core but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of fluorophenyl, methoxy, and piperidine-1-carbonyl groups in this compound distinguishes it from its analogs, potentially offering distinct advantages in specific research and industrial contexts.

Properties

IUPAC Name

[4-(3-fluoroanilino)-6-methoxyquinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-28-17-8-9-19-18(13-17)20(24-16-7-5-6-15(23)12-16)14-21(25-19)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHYRDNPVIFQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)F)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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